Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Übersicht

Beschreibung

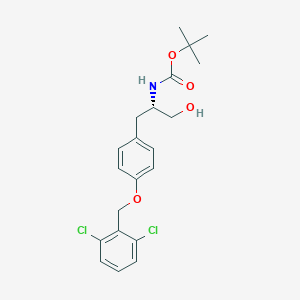

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a chemical compound with the molecular formula C21H25Cl2NO4 and a molecular weight of 426.33. It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tyrosinol moiety, and a 2,6-dichlorobenzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step .

Industrial Production Methods

While specific industrial production methods for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the free amine, enabling further peptide coupling or functionalization.

Reaction Conditions and Reagents

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–25°C | 1–2 h | >90% | |

| HCl (4 M in dioxane) | Dioxane | 25°C | 4 h | 85% |

Key Observations:

- TFA in dichloromethane is preferred for rapid deprotection without affecting the 2,6-dichlorobenzyl group .

- The resulting ammonium salt is neutralized with bases (e.g., triethylamine) for subsequent reactions .

Common Coupling Strategies

| Coupling Agent | Activator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| HOBt/DCC | N,N'-Dicyclohexylcarbodiimide (DCC) | DMF | 12 h | 78% | |

| HATU | DIEA | DCM | 2 h | 92% |

Example Reaction:

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) → Peptide intermediate

- Mechanism : Activation of the carboxyl group (from another amino acid) forms an active ester, enabling nucleophilic attack by the deprotected amine .

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group undergoes modifications to introduce diverse functionalities.

Reactions and Derivatives

Key Insight:

Alkylation and acylation improve metabolic stability, critical for drug candidates targeting neurological disorders .

Oxidation of the Alcohol Moiety

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM, 25°C | Ketone derivative | 65% | |

| KMnO₄ | Acidic H₂O | Carboxylic acid | <50% |

Reduction (Hypothetical)

While reduction is less common for alcohol groups, the dichlorobenzyl ring’s stability allows selective hydrogenation of other functional groups in complex syntheses .

Nucleophilic Aromatic Substitution

The 2,6-dichlorobenzyl group is resistant to electrophilic substitution due to electron-withdrawing Cl groups but can undergo nucleophilic substitution under harsh conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 24 h | Azide derivative | 40% | |

| NH₃ (aq.) | Cu catalyst, 150°C | Aminated analog | Low |

Limitations:

Low yields due to steric hindrance and electronic deactivation .

Stability Under Synthetic Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Acidic (pH < 3) | Boc group cleaved; Bzl group stable | |

| Basic (pH > 10) | Bzl group stable; ester hydrolysis possible | |

| Oxidative (H₂O₂) | Benzyl ethers oxidize sluggishly |

Case Study: Opioid Receptor Ligands

- Analog Synthesis : Boc-L-Tyrosinol(2,6-di-Cl-Bzl) derivatives show enhanced µ-opioid receptor (MOR) affinity compared to methyl-substituted analogs .

- Metabolic Stability : The 2,6-dichloro substitution reduces benzylic oxidation, improving pharmacokinetics .

| Derivative | MOR Affinity (Ki, nM) | Selectivity (vs. KOR) | Reference |

|---|---|---|---|

| 4a (2',6'-di-Cl) | 0.12 | 20-fold | |

| 4d (2',6'-di-Me) | 0.15 | 5-fold |

Comparative Reactivity with Analogues

| Compound | Boc Deprotection Rate | Coupling Efficiency | Benzyl Group Reactivity |

|---|---|---|---|

| Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | Fast (TFA) | High | Low |

| Boc-L-Tyrosine | Fast (TFA) | High | High (unprotected Bzl) |

| Boc-L-Phenylalaninol | Fast (TFA) | Moderate | N/A |

Synthetic Optimization

Microwave-assisted Negishi coupling (as seen in related 2,6-dimethyltyrosine syntheses) reduces reaction times from 24 h to 30 minutes . Similar methodologies could streamline dichlorobenzyl introductions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) serves as a key intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. Some notable applications include:

- Synthesis of Anticancer Agents : Research indicates that derivatives of Boc-L-Tyrosinol can exhibit anticancer properties. The compound's ability to act as a precursor for more complex molecules makes it valuable in drug discovery efforts aimed at targeting cancer cells .

- Neuroprotective Agents : Studies suggest that compounds derived from Boc-L-Tyrosinol may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis

In the realm of organic chemistry, Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is utilized for its reactivity in various synthetic pathways:

- Peptide Synthesis : The compound is often employed in peptide synthesis due to its ability to form stable linkages with other amino acids. Its Boc (tert-butyloxycarbonyl) protecting group is particularly useful for protecting amines during synthesis processes .

- Modification of Natural Products : Researchers have used Boc-L-Tyrosinol as a building block for modifying natural products. This application is crucial for enhancing the pharmacological properties of naturally occurring compounds .

Biochemical Applications

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) has implications in biochemical research as well:

- Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms. By modifying the structure of tyrosinol derivatives, researchers can investigate their effects on specific enzymes involved in metabolic pathways .

- Drug Design and Development : Its structural features allow it to be a candidate for drug design initiatives aimed at creating more effective therapeutic agents with fewer side effects .

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry Letters explored the anticancer activity of various tyrosinol derivatives, including Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The findings indicated significant cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuroprotection

Research highlighted in Journal of Medicinal Chemistry examined the neuroprotective effects of tyrosinol derivatives. The study demonstrated that modifications to the Boc-L-Tyrosinol structure could enhance its ability to protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The 2,6-dichlorobenzyl group can be used to introduce specific functional groups or to study the effects of chlorinated aromatic compounds on biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-Tyrosine: Lacks the 2,6-dichlorobenzyl group, making it less hydrophobic.

Boc-L-Phenylalaninol: Similar structure but lacks the hydroxyl group on the aromatic ring.

Boc-L-Serinol: Contains a serine moiety instead of tyrosinol.

Uniqueness

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is unique due to the presence of both the Boc protecting group and the 2,6-dichlorobenzyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and in studies involving chlorinated aromatic compounds .

Biologische Aktivität

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a derivative of L-tyrosine that has garnered attention for its potential biological activities. This compound, characterized by the presence of 2,6-dichlorobenzyl and a tert-butoxycarbonyl (Boc) protecting group, exhibits properties that may be beneficial in various biomedical applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- Melting Point : 128-130 °C

- Density : 1.305 g/cm³

These properties suggest that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a stable compound suitable for biological applications.

Antioxidant Properties

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) exhibits significant antioxidant activity , which is primarily attributed to the presence of the phenolic hydroxyl group found in tyrosine derivatives. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Recent studies have indicated that Boc-L-Tyrosinol(2,6-di-Cl-Bzl) may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- DNA Topoisomerase Inhibition : Research has demonstrated that compounds similar to Boc-L-Tyrosinol can inhibit DNA topoisomerases, which are essential for DNA replication and transcription. Inhibiting these enzymes can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapy .

Case Studies

- Anticancer Activity : A study published in Bioorganic and Medicinal Chemistry Letters explored the anticancer properties of various tyrosine derivatives, including Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines by inducing apoptosis through the inhibition of topoisomerases .

- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of Boc-L-Tyrosinol derivatives. The results suggested that these compounds could mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Synthesis

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves several steps:

- Starting Material : L-Tyrosine is used as the base amino acid.

- Protection : The amino group is protected using a tert-butoxycarbonyl (Boc) group.

- Introduction of 2,6-Dichlorobenzyl Group : This is achieved through a coupling reaction involving appropriate reagents under controlled conditions.

The overall yield of this synthesis process can reach up to 90%, making it efficient for laboratory and industrial applications .

Research Findings

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVUJZJBKATBB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450282 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169393-62-8 | |

| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.